

# IAG933 Combination Therapy: A Statistical and Mechanistic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IAG933    |           |
| Cat. No.:            | B10862049 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **IAG933** combination therapies, supported by preclinical experimental data. **IAG933** is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers. This guide details the synergistic effects of combining **IAG933** with targeted therapies, offering insights into potential therapeutic strategies.

## Preclinical Efficacy of IAG933 Combination Therapies

**IAG933** has demonstrated significant antitumor activity as a monotherapy and in combination with inhibitors of the MAPK/KRAS signaling pathway in various preclinical cancer models.[3][4] [5] The combination approach is particularly promising for tumors that are not driven by Hippo pathway mutations but are dependent on MAPK signaling, such as those with KRAS, EGFR, or MET alterations.[2][3][5]

## IAG933 in Combination with KRAS G12C Inhibitor (JDQ443)

In preclinical studies involving KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, the combination of IAG933 with the KRAS G12C inhibitor



JDQ443 has shown a strong synergistic benefit.[1] In vivo, the addition of **IAG933** to JDQ443 treatment led to deeper and more sustained tumor regressions in NSCLC xenograft models.[1]

| Cell Line | Cancer Type | Combination Benefit                          |
|-----------|-------------|----------------------------------------------|
| NCI-H2122 | NSCLC       | Deepened response to JDQ443 in xenografts[1] |
| Various   | NSCLC, CRC  | Strong combination benefit in cell lines[1]  |

### IAG933 in Combination with EGFR Inhibitor (Osimertinib)

The combination of **IAG933** with the EGFR inhibitor osimertinib has shown enhanced antitumor benefits. In an EGFR-mutated NSCLC cell-derived xenograft (CDX) model (NCI-H1975), this combination resulted in rapid tumor regression.[1]

| Xenograft Model | Cancer Type       | Combination Effect                                        |
|-----------------|-------------------|-----------------------------------------------------------|
| NCI-H1975       | EGFR-mutant NSCLC | Enhanced antitumor benefit leading to rapid regression[1] |

### **IAG933** in Combination with MET Inhibitor (Capmatinib)

In a MET-amplified lung cancer CDX model (EBC-1), the combination of **IAG933** with the MET inhibitor capmatinib induced profound tumor shrinkage, highlighting its potential to overcome resistance to MET-targeted therapies.[1]

| Xenograft Model | Cancer Type               | Combination Effect          |
|-----------------|---------------------------|-----------------------------|
| EBC-1           | MET-amplified Lung Cancer | Profound tumor shrinkage[1] |

### **Signaling Pathways and Mechanism of Action**

IAG933 functions by disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[1] This prevents the nuclear



translocation of YAP/TAZ and subsequent transcription of genes involved in cell proliferation and survival. The Hippo pathway, which is a key regulator of organ size and tissue homeostasis, normally phosphorylates and inactivates YAP/TAZ. In many cancers, this pathway is dysregulated, leading to YAP/TAZ-TEAD-driven tumorigenesis.

The MAPK/KRAS pathway is another critical signaling cascade that controls cell growth, differentiation, and survival. Mutations in this pathway, such as in KRAS or EGFR, are common oncogenic drivers. The synergistic effect of combining IAG933 with MAPK/KRAS inhibitors is thought to arise from the co-dependence of some tumors on both pathways for their growth and survival. By simultaneously blocking these two key oncogenic signaling nodes, a more potent and durable anti-cancer effect can be achieved.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors OAK Open Access Archive [oak.novartis.com]
- To cite this document: BenchChem. [IAG933 Combination Therapy: A Statistical and Mechanistic Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862049#statistical-analysis-of-iag933-combination-therapy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com